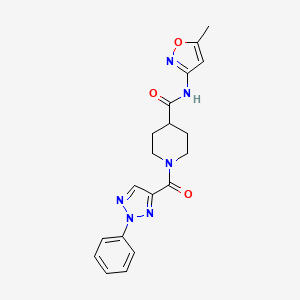
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.15968852 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Oxazole ring : Contributes to the compound's reactivity and biological interactions.
- Triazole moiety : Known for its role in various pharmacological activities.
- Piperidine core : Often associated with neuroactive properties.
The molecular formula is C21H21N5O2, and it has a molecular weight of 377.43 g/mol.
Research indicates that this compound exhibits its biological effects primarily through modulation of specific molecular pathways:
- TRPM3 Channel Activation : Preliminary studies suggest that similar compounds activate the transient receptor potential melastatin 3 (TRPM3) calcium channel, which plays a crucial role in nociception (pain perception) and inflammation.
- Inhibition of Enzymatic Activity : The presence of the triazole group may allow interaction with various enzymes, potentially inhibiting their activity and altering metabolic pathways .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| TRPM3 Activation | Calcium influx leading to pain modulation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced enzymatic activity |
Case Study 1: Pain Modulation
A study evaluated the compound's effect on pain perception in animal models. The results indicated that administration led to a significant reduction in pain response compared to control groups. This suggests potential use as an analgesic agent.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound. Testing against common pathogens revealed that it effectively inhibited growth at concentrations as low as 10 µg/mL. This highlights its potential as a therapeutic agent in infectious diseases.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyltriazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-13-11-17(23-28-13)21-18(26)14-7-9-24(10-8-14)19(27)16-12-20-25(22-16)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBABOBSZCJPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














